Benzyl octyl ether
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Overview
Description
Benzyl octyl ether is an organic compound belonging to the class of ethers. It is characterized by the presence of a benzyl group (C₆H₅CH₂-) attached to an octyl group (C₈H₁₇-) through an oxygen atom. This compound is known for its stability and is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl octyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, benzyl alcohol reacts with octyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl octyl ether undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form benzyl alcohol and octanol.
Substitution: It can undergo nucleophilic substitution reactions where the ether bond is cleaved.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Strong acids or bases can facilitate the cleavage of the ether bond.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Benzyl alcohol and octanol.
Substitution: Benzyl halide and octanol
Scientific Research Applications
Benzyl octyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of benzyl octyl ether involves its interaction with various molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where this compound can enhance the absorption of hydrophobic drugs .
Comparison with Similar Compounds
Benzyl ethyl ether: Shorter alkyl chain, less hydrophobic.
Benzyl butyl ether: Intermediate alkyl chain length, moderate hydrophobicity.
Benzyl hexyl ether: Longer alkyl chain, higher hydrophobicity.
Uniqueness: Benzyl octyl ether stands out due to its optimal balance of hydrophobicity and stability, making it suitable for a wide range of applications. Its longer alkyl chain compared to benzyl ethyl ether and benzyl butyl ether provides enhanced membrane integration properties, while still maintaining a manageable molecular size .
Properties
CAS No. |
54852-64-1 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
octoxymethylbenzene |
InChI |
InChI=1S/C15H24O/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3 |
InChI Key |
NXZJVIKVJAKQOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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